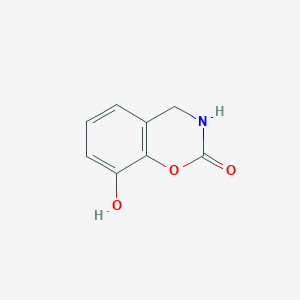

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one: is a heterocyclic organic compound with the molecular formula C8H7NO3. It is a derivative of benzoxazine and is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Mécanisme D'action

Target of Action

The primary target of 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one is human DNA topoisomerase I . This enzyme is crucial in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .

Mode of Action

this compound interacts with its target by inhibiting the catalytic activity of human DNA topoisomerase I . It has been found to be a potent inhibitor, with some derivatives even exhibiting potential as topoisomerase poisons . This interaction results in changes to the enzyme’s function, which can have significant effects on DNA processes.

Biochemical Pathways

The compound acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides . The enzymatic activity of the compound is highly correlated with plant growth, and its preferred substrate is DIMBOA-beta-D-glucoside .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with human DNA topoisomerase I. By inhibiting this enzyme, the compound can disrupt DNA processes, potentially leading to cell death . This makes it a promising candidate for the development of new anticancer drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as power, pulse (time), and cooling time of the reaction mixture, can affect the synthesis of the compound . Furthermore, the compound’s enzymatic activity is highly correlated with plant growth, suggesting that environmental factors affecting plant growth could also influence the compound’s action .

Analyse Biochimique

Biochemical Properties

8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit human DNA topoisomerase I , a key enzyme involved in DNA replication and transcription

Cellular Effects

The effects of this compound on cells are diverse. It has been reported to exhibit anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial activities , which suggests that it influences various cellular processes and functions

Molecular Mechanism

The molecular mechanism of action of this compound is complex and multifaceted. It has been found to inhibit human DNA topoisomerase I , suggesting that it exerts its effects at the molecular level by interacting with this enzyme. The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are still being explored.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reaction of o-aminophenol with chloroacetyl chloride: This method involves the reaction of o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous sodium bicarbonate.

Microwave-assisted synthesis: This method involves the use of microwave irradiation to synthesize 3,4-dihydro-2H-1,3-benzoxazines, which can be further modified to obtain 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 8-hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products Formed:

Oxidized derivatives: Various oxidized forms depending on the oxidizing agent used.

Reduced forms: Different reduced derivatives based on the reducing agent.

Substituted products: Compounds with substituted functional groups.

Applications De Recherche Scientifique

Chemistry:

Biology:

- Acts in defense of young plant parts against pests via the production of hydroxamic acids from hydroxamic acid glucosides .

Medicine:

- Investigated for its potential as a human DNA topoisomerase I inhibitor, which could be useful in anticancer therapies .

Industry:

- Utilized in the production of various industrial chemicals and materials.

Comparaison Avec Des Composés Similaires

- 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate

- 6,8-dibromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Uniqueness:

Activité Biologique

8-Hydroxy-3,4-dihydro-2H-1,3-benzoxazin-2-one (CAS Number: 1779842-32-8) is a heterocyclic organic compound with notable biological activities. This compound has been studied for its interactions with various biological targets, particularly its inhibitory effects on human DNA topoisomerase I, which is crucial for DNA replication and transcription processes. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

The primary mechanism of action of this compound involves the inhibition of human DNA topoisomerase I. This enzyme alleviates torsional strain in DNA during replication and transcription by inducing transient breaks in the DNA strand. The inhibition of this enzyme can lead to disruptions in DNA processes, potentially resulting in cell death.

Biochemical Pathways

The compound also plays a role in plant defense mechanisms by promoting the production of hydroxamic acids from glucosides, which are involved in pest resistance.

Biological Activities

This compound exhibits a range of biological activities:

- Antifungal Activity : Research indicates that derivatives of benzoxazine compounds show varying levels of antifungal activity against different strains. For instance, cyclization reactions have been shown to decrease antifungal efficacy in certain derivatives .

- Antibacterial Activity : The compound has demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. Its effectiveness is influenced by structural modifications that enhance lipophilicity and electronic properties .

- Neuroprotective Effects : The compound exhibits neuroprotective activities that may be beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress pathways contributes to its protective effects on neuronal cells .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Synthesis and Antifungal Evaluation : A study synthesized various derivatives and evaluated their antifungal activity against eight test strains. Results indicated that while some compounds exhibited moderate activity, others showed no significant antifungal effects .

- Antiviral Activity : In a recent investigation into antiviral properties, compounds based on the 8-hydroxyquinoline nucleus were assessed for their ability to inhibit H5N1 avian influenza viruses. The study found that certain modifications could enhance antiviral efficacy while maintaining low cytotoxicity .

- Structure–Activity Relationship (SAR) : Research into the SAR of benzoxazine derivatives revealed that increasing lipophilicity generally correlates with enhanced biological activity. This relationship is critical for guiding future synthetic efforts aimed at developing more potent derivatives .

Summary of Biological Activities

Propriétés

IUPAC Name |

8-hydroxy-3,4-dihydro-1,3-benzoxazin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3/c10-6-3-1-2-5-4-9-8(11)12-7(5)6/h1-3,10H,4H2,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDJCRMRVCKUSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)OC(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.